molecular formula C13H14N4O5 B213812 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide

3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B213812
M. Wt: 306.27 g/mol
InChI Key: VIZDPPCEUJJCOF-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide, also known as MMNPC, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. MMNPC is a pyrazole derivative that has shown promising results in preclinical studies as an anti-inflammatory and antitumor agent.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory cytokines and chemokines. 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been found to inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. Preclinical studies have shown that 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide can reduce the levels of inflammatory cytokines and chemokines in the serum and tissues of animals with inflammatory diseases. 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide in lab experiments include its high potency and selectivity towards the NF-κB signaling pathway. 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide has also been found to have low toxicity in preclinical studies. However, the limitations of using 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide in lab experiments include the lack of clinical data and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide. One potential direction is the development of 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide as a cancer therapy, either alone or in combination with other chemotherapeutic agents. Further studies are also needed to determine the safety and efficacy of 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide in humans.

Synthesis Methods

The synthesis of 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide involves the reaction of 4-methoxybenzylamine with 3-methoxy-4-nitrobenzaldehyde in the presence of ethanol and sodium hydroxide. The resulting product is then treated with hydrazine hydrate to form the pyrazole ring. The final step involves the introduction of the carboxamide group using isobutyl chloroformate and triethylamine.

Scientific Research Applications

3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine. Preclinical studies have shown that 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide has anti-inflammatory and antitumor properties. 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

3-methoxy-N-(4-methoxybenzyl)-4-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C13H14N4O5

Molecular Weight

306.27 g/mol

IUPAC Name

3-methoxy-N-[(4-methoxyphenyl)methyl]-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C13H14N4O5/c1-21-9-5-3-8(4-6-9)7-14-12(18)10-11(17(19)20)13(22-2)16-15-10/h3-6H,7H2,1-2H3,(H,14,18)(H,15,16)

InChI Key

VIZDPPCEUJJCOF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-]

Origin of Product

United States

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